molecular formula C7H6F3NO B119238 2-Methyl-3-trifluoroacetyl-1H-pyrrole CAS No. 142991-74-0

2-Methyl-3-trifluoroacetyl-1H-pyrrole

Cat. No.: B119238
CAS No.: 142991-74-0
M. Wt: 177.12 g/mol
InChI Key: AWLQJVYDEIMKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-trifluoroacetyl-1H-pyrrole is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-trifluoroacetyl-1H-pyrrole typically involves the trifluoromethylation of pyrrole derivatives. One common method is the reaction of pyrrole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of fluorinated pyrroles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-trifluoroacetyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-trifluoroacetyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-trifluoroacetyl-1H-pyrrole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-trifluoroacetyl-1H-pyrrole is unique due to the presence of both a methyl group and a trifluoroacetyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-4-5(2-3-11-4)6(12)7(8,9)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLQJVYDEIMKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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